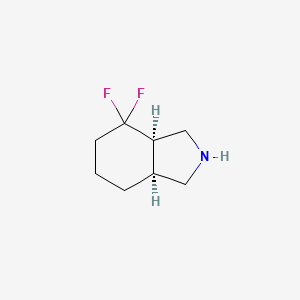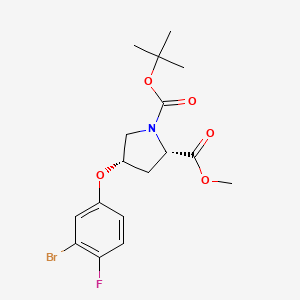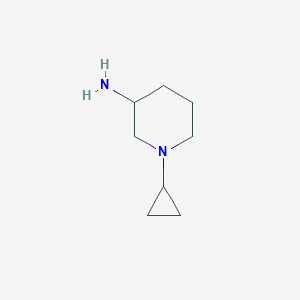
Benzene, 1,3-butadienyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-butadienyl-, (Z)-, also known as (Z)-1-Phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a derivative of benzene where a 1,3-butadienyl group is attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-butadienyl-, (Z)- typically involves the reaction of benzene with 1,3-butadiene under specific conditions. One common method is the Diels-Alder reaction, where benzene acts as a diene and 1,3-butadiene as a dienophile. The reaction is carried out under controlled temperatures and pressures to ensure the formation of the (Z)-isomer .
Industrial Production Methods: Industrial production of Benzene, 1,3-butadienyl-, (Z)- often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel are used to facilitate the reaction between benzene and 1,3-butadiene. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the production of the desired (Z)-isomer .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,3-butadienyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the 1,3-butadienyl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,3-butadienyl-, (Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,3-butadienyl-, (Z)- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions on the benzene ring, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions .
Comparaison Avec Des Composés Similaires
(E)-1-Phenyl-1,3-butadiene: The (E)-isomer of 1-Phenyl-1,3-butadiene, which has different spatial arrangement of atoms.
1-Phenyl-1,3-butadiene: The parent compound without specific stereochemistry.
Uniqueness: Benzene, 1,3-butadienyl-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer and other similar compounds .
Propriétés
Numéro CAS |
31915-94-3 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
[(1Z)-buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3- |
Clé InChI |
XZKRXPZXQLARHH-CLTKARDFSA-N |
SMILES isomérique |
C=C/C=C\C1=CC=CC=C1 |
SMILES canonique |
C=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)

![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)



![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)

